molecular formula C11H21NO2 B1355393 Ethyl 1-isopropylpiperidine-3-carboxylate CAS No. 100050-03-1

Ethyl 1-isopropylpiperidine-3-carboxylate

Numéro de catalogue: B1355393
Numéro CAS: 100050-03-1
Poids moléculaire: 199.29 g/mol
Clé InChI: ILEWGMFFMZYVCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-isopropylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-isopropylpiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and isopropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:

    Step 1: Piperidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperidine-3-carboxylate.

    Step 2: The intermediate product is then reacted with isopropylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-isopropylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemistry

Ethyl 1-isopropylpiperidine-3-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Biology

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that derivatives exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus.
  • Cholinesterase Inhibition : this compound has shown promise as an inhibitor of acetylcholinesterase, which may have implications for treating neurodegenerative diseases like Alzheimer's disease.

Medicine

The compound is explored for its therapeutic potential in drug development:

  • Anticancer Activity : Research suggests that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Neurological Disorders : Its cholinesterase inhibition properties are being studied for potential applications in treating cognitive disorders.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.073 to 0.125 mg/ml against tested bacteria, demonstrating significant potential as an antimicrobial agent .

Case Study 2: Cholinesterase Inhibition

Research focused on the cholinesterase inhibitory activity of this compound found that it effectively inhibited both acetylcholinesterase and butyrylcholinesterase enzymes. This activity suggests its potential use in treating Alzheimer's disease by enhancing cholinergic signaling in the brain.

Mécanisme D'action

The mechanism of action of ethyl 1-isopropylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Ethyl 1-isopropylpiperidine-3-carboxylate can be compared with other piperidine derivatives such as:

  • Ethyl 1-methylpiperidine-3-carboxylate
  • Ethyl 1-ethylpiperidine-3-carboxylate
  • Ethyl 1-propylpiperidine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

Ethyl 1-isopropylpiperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is categorized under piperidine derivatives. Its molecular formula is C11H21NO2C_{11}H_{21}NO_2, and it features a piperidine ring substituted with an ethyl ester and an isopropyl group. The structural characteristics contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly through modulation of the glutamatergic system. Research indicates that compounds with similar structures often act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic plasticity and neurotransmission.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against six human tumor cell lines, revealing strong inhibitory activity. The growth inhibition (GI50) values are summarized in Table 1 below:

Cell Line GI50 (nM)
HT-290.4 ± 0.05
HeLa0.3 ± 0.06
MCF-72.0 ± 0.6
Jurkat0.2 ± 0.08
HL-600.4 ± 0.1
RS4;110.3 ± 0.1

These results indicate that the compound has a potent cytotoxic effect, particularly against HeLa and HT-29 cell lines, which are commonly used in cancer research.

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound may inhibit tubulin polymerization, a critical process for cell division and growth in cancer cells. This suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells.

Case Study 1: Antitumor Activity

A study published in Organic & Biomolecular Chemistry assessed the antitumor properties of various piperidine derivatives, including this compound. The study highlighted its ability to induce G2/M phase arrest in HeLa cells, leading to reduced proliferation rates. The compound showed significant potential as an antitumor agent, warranting further exploration in preclinical models to evaluate its efficacy and safety profile .

Case Study 2: Neuropharmacological Effects

In another study focusing on the modulation of glutamate receptors, this compound was evaluated for its effects on mGluR activity. It was found to enhance receptor responses in recombinant systems, indicating its potential as a therapeutic agent for neurodegenerative diseases where glutamate signaling is disrupted .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-isopropylpiperidine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Piperidine derivatives are typically synthesized via nucleophilic substitution or esterification. For example, (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives (structurally analogous) were synthesized using DMF as a solvent, NADPH as a cofactor, and glucose dehydrogenase (GDH) for enzymatic recycling . Reaction optimization may involve adjusting temperature (e.g., 80°C for similar ester syntheses ), catalyst loading, and purification via silica gel chromatography .
  • Key Parameters : Monitor reaction progress using TLC or LC-MS. Purification via column chromatography (e.g., hexane/ethyl acetate gradients) is standard .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm molecular structure, stereochemistry, and purity. Compare peaks with literature values (e.g., piperidine derivatives in ).
  • Mass Spectrometry (MS) : ESI-TOF or Orbitrap systems for accurate molecular weight confirmation .
  • X-ray Crystallography : Use SHELX or ORTEP-III for crystal structure determination .
    • Data Interpretation : Cross-reference spectral data with databases (e.g., mzCloud ) and published analogs.

Q. What safety protocols should be followed when handling this compound?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Disposal : Classify as hazardous waste; engage licensed disposal services .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR peak splitting) be resolved during structural elucidation?

  • Approach :

Variable Temperature NMR : Assess dynamic rotational barriers (e.g., piperidine ring puckering) .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .

  • Case Study : In piperidine analogs, unexpected splitting in ¹H NMR was attributed to steric hindrance from the isopropyl group, resolved via NOESY experiments .

Q. What strategies improve the enantiomeric purity of this compound during synthesis?

  • Chiral Catalysis : Use asymmetric hydrogenation or enzymatic resolution (e.g., lipases) to enhance enantioselectivity .
  • Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose-based columns) for preparative HPLC .
  • Monitoring : Analyze enantiomeric excess (ee) via chiral GC or HPLC with polarimetric detection .

Q. How can computational tools (e.g., molecular docking) predict the biological activity of this compound?

  • Workflow :

Structure Preparation : Optimize geometry using Gaussian or Avogadro.

Docking Software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions .

Validation : Compare docking scores with known bioactive piperidine derivatives (e.g., synthetic cannabinoid analogs ).

  • Limitations : Accuracy depends on force field parameters and solvent models .

Q. What experimental and computational methods validate the stability of this compound under varying pH conditions?

  • Experimental :

  • pH Stability Assay : Incubate compound in buffers (pH 2–12) and quantify degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability .
    • Computational : Use pKa prediction tools (e.g., ACD/Labs) to identify labile functional groups .

Q. Data Presentation and Analysis Guidelines

  • Tables : Include reaction yields, spectroscopic data, and computational results (e.g., docking scores).
    Example Table:

    ParameterValue/ResultMethodReference
    Melting Point120–122°CDSC
    ¹H NMR (δ)1.25 (t, 3H), 3.45 (m, 1H)400 MHz, CDCl₃
    Enantiomeric Excess98% eeChiral HPLC
  • Figures : Use ORTEP-III diagrams for crystal structures and reaction mechanism schematics.

Propriétés

IUPAC Name

ethyl 1-propan-2-ylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-4-14-11(13)10-6-5-7-12(8-10)9(2)3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEWGMFFMZYVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552231
Record name Ethyl 1-(propan-2-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100050-03-1
Record name Ethyl 1-(propan-2-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.